molecular formula C24H16BrN3O2 B5975701 2-[(E)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one

2-[(E)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one

Cat. No.: B5975701
M. Wt: 458.3 g/mol
InChI Key: DSSPIEBHNGYRLG-CPNJWEJPSA-N
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Description

2-[(E)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, an indole moiety, and a bromine substituent. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-(4-methylphenyl)quinazolin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one
  • 2-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one
  • 2-[(E)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one

Uniqueness

The uniqueness of 2-[(E)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substituents, the bromine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical and biological systems.

Properties

IUPAC Name

2-[(E)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O2/c1-14-6-9-16(10-7-14)28-22(26-20-5-3-2-4-17(20)24(28)30)13-19-18-12-15(25)8-11-21(18)27-23(19)29/h2-13H,1H3,(H,27,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSPIEBHNGYRLG-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/4\C5=C(C=CC(=C5)Br)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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